Product packaging for 4-(2-Methylpiperazin-1-yl)phenol(Cat. No.:CAS No. 733699-84-8)

4-(2-Methylpiperazin-1-yl)phenol

Cat. No.: B3152313
CAS No.: 733699-84-8
M. Wt: 192.26 g/mol
InChI Key: OBMBCPDCBAQOMA-UHFFFAOYSA-N
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Description

4-(2-Methylpiperazin-1-yl)phenol is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O B3152313 4-(2-Methylpiperazin-1-yl)phenol CAS No. 733699-84-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylpiperazin-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-8-12-6-7-13(9)10-2-4-11(14)5-3-10/h2-5,9,12,14H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMBCPDCBAQOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Significance of Piperazine and Phenol Structural Motifs in Complex Molecules

The foundational importance of 4-(2-Methylpiperazin-1-yl)phenol in chemical research is best understood by examining its constituent parts: the piperazine (B1678402) ring and the phenol (B47542) group. Both are considered privileged scaffolds in medicinal chemistry and materials science.

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is a cornerstone in drug discovery, widely recognized for its ability to modulate the physicochemical properties of a molecule. acs.org The presence of two nitrogen atoms allows for tunable basicity and enhances water solubility, which are critical factors for improving the pharmacokinetic profile and bioavailability of drug candidates. nih.gov The piperazine moiety can act as a versatile linker or scaffold, enabling the precise spatial arrangement of other pharmacophoric groups to optimize interactions with biological targets. nih.gov Its derivatives have been successfully incorporated into a vast array of therapeutic agents, including those with antitumor, antibacterial, anti-inflammatory, and antipsychotic activities. nih.gov

The phenol group, consisting of a hydroxyl group attached to a benzene (B151609) ring, is another recurring and significant motif in pharmaceuticals. acs.orgnih.gov Phenols are prevalent in natural products and are found in numerous FDA-approved drugs. acs.orgnih.gov The hydroxyl group is an excellent hydrogen bond donor and acceptor, facilitating strong interactions with biological receptors like enzymes. ijhmr.comresearchgate.net Furthermore, the phenolic hydroxyl is weakly acidic and can participate in various chemical reactions, making it a versatile synthetic handle for creating more complex molecules. wikipedia.org The aromatic ring itself is prone to electrophilic aromatic substitution, allowing for further functionalization. wikipedia.org The combination of these properties makes the phenol moiety a key component in designing molecules with specific biological activities. ijhmr.comresearchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. In the case of 4-(2-Methylpiperazin-1-yl)phenol, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons of the phenol (B47542) ring, the protons of the piperazine (B1678402) ring, and the methyl group. The chemical shifts (δ), reported in parts per million (ppm), and the splitting patterns of these signals provide valuable information about the electronic environment and neighboring protons. For instance, the aromatic protons typically appear in the downfield region (around 6.8-7.3 ppm), while the aliphatic protons of the piperazine and methyl groups resonate at higher fields. rsc.org The integration of these peaks confirms the relative number of protons in each unique environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, or attached to a heteroatom). Aromatic carbons typically resonate in the range of 115-160 ppm, while the aliphatic carbons of the piperazine ring and the methyl group appear at higher field strengths. rsc.org This technique is crucial for confirming the carbon framework and identifying the presence of different functional groups.

¹H NMR Chemical Shifts (ppm) ¹³C NMR Chemical Shifts (ppm)
Aromatic Protons: ~6.8-7.3Aromatic Carbons: ~115-160
Piperazine Protons: VariablePiperazine Carbons: Variable
Methyl Protons: VariableMethyl Carbon: Variable
Phenolic OH Proton: Variable
Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Assignment

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various vibrational modes of its functional groups. A broad absorption band in the region of 3100-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The N-H stretching vibration of the piperazine ring can be observed around 3200-3400 cm⁻¹. researchgate.net Additionally, C-N and C-O stretching vibrations will be present in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation. mdpi.com

Vibrational Mode Typical Wavenumber (cm⁻¹)
O-H Stretch (Phenol)3100-3600 (broad)
N-H Stretch (Piperazine)3200-3400
Aromatic C-H Stretch>3000
Aliphatic C-H Stretch<3000
Aromatic C=C Stretch1450-1600
C-N StretchFingerprint Region
C-O StretchFingerprint Region

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern arises from the cleavage of specific bonds within the molecule upon ionization. Common fragmentation pathways for phenols include the loss of a hydrogen atom, a CO molecule, or the entire hydroxyl group. libretexts.org For the piperazine moiety, fragmentation can occur through alpha-cleavage adjacent to the nitrogen atoms. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. rsc.orgmdpi.com

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. For this compound, XRD analysis would reveal the conformation of the piperazine ring (typically a chair conformation) and the relative orientation of the phenol and methylpiperazine moieties. researchgate.net Furthermore, XRD can elucidate intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the nitrogen atoms of the piperazine ring, which govern the crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. For this compound, the UV-Vis spectrum is expected to show absorption bands characteristic of the phenolic chromophore. Aromatic systems typically exhibit π → π* transitions, which are generally strong absorptions. slideshare.net The presence of the hydroxyl group and the piperazine substituent on the benzene (B151609) ring can influence the wavelength of maximum absorption (λmax) and the molar absorptivity. The non-bonding electrons on the oxygen and nitrogen atoms can also lead to n → π* transitions, which are typically weaker in intensity. upenn.edu The specific λmax values can be influenced by the solvent polarity.

Spectroscopic Technique Information Obtained
¹H NMRProton environment and connectivity
¹³C NMRCarbon framework
FT-IRFunctional groups
Mass SpectrometryMolecular weight and fragmentation
X-ray Diffraction3D molecular structure
UV-Vis SpectroscopyElectronic transitions

Computational Chemistry and Theoretical Investigations

Conformational Analysis of the Piperazine (B1678402) Ring and Phenol (B47542) Orientation

The conformational landscape of 4-(2-Methylpiperazin-1-yl)phenol is primarily dictated by the piperazine ring, which, like cyclohexane, adopts a stable chair conformation to minimize angular and torsional strain. nih.gov In substituted piperazines, the orientation of the substituents is critical for determining the most stable conformer.

For 2-substituted piperazines that also feature a substituent on one of the nitrogen atoms (N1), such as an aryl group, there is a notable preference for the 2-substituent to occupy an axial position. nih.gov In the case of this compound, the phenol group is attached to N1 and the methyl group is at the C2 position. Consequently, the methyl group preferentially adopts the axial orientation. nih.gov This preference is influenced by electronic and steric interactions within the molecule. The hydrogen atom on the second nitrogen (N4) is expected to favor the equatorial position to reduce steric hindrance. rsc.org The orientation of the phenolic ring relative to the piperazine ring is determined by a balance of forces, including potential intramolecular hydrogen bonding and steric repulsion, which computational models can predict with high accuracy.

Density Functional Theory (DFT) Calculations and Quantum Chemical Characterization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For piperazine derivatives, DFT calculations are commonly performed using the B3LYP functional with a basis set such as 6-311++G(d,p) to achieve a high level of accuracy. bohrium.comresearchgate.net

These calculations provide a comprehensive quantum chemical characterization of this compound, including:

Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Theoretical prediction of infrared and Raman spectra, which can be used to identify characteristic vibrational modes of the functional groups within the molecule.

Electronic Properties: Calculation of various electronic parameters that describe the molecule's reactivity and stability.

First-principles computations based on DFT are essential for understanding the molecular and electronic properties of novel piperazine derivatives. bohrium.com

Molecular Descriptors Derived from Computational Models

Molecular descriptors are numerical values that encode chemical information and are used to predict the physicochemical properties and biological activity of compounds.

Table 1: Calculated Molecular Descriptors for this compound

Descriptor Value Significance
Topological Polar Surface Area (TPSA) 35.3 Ų Predicts drug transport properties like intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Acceptors 3 Indicates the capacity of the molecule to accept hydrogen bonds, influencing solubility and binding.
Hydrogen Bond Donors 2 Indicates the capacity of the molecule to donate hydrogen bonds, influencing solubility and binding.
Rotatable Bonds 1 Measures molecular flexibility, which is important for binding to biological targets.

The Topological Polar Surface Area (TPSA) is a descriptor calculated from the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. It is a key parameter for predicting the transport properties of drugs. For many compounds, a TPSA value below 90 Ų is associated with good oral bioavailability. mdpi.com

The number of hydrogen bond acceptors (HBA) and donors (HBD) is crucial for determining a molecule's solubility and its ability to interact with biological targets. In this compound, the oxygen atom and the two nitrogen atoms can act as hydrogen bond acceptors, while the hydroxyl (-OH) and amine (N-H) groups serve as hydrogen bond donors.

The number of rotatable bonds is a measure of the conformational flexibility of a molecule. A low number of rotatable bonds (typically less than 10) is often correlated with higher oral bioavailability. The single bond connecting the phenol ring to the piperazine ring is the primary rotatable bond in this molecule, allowing for different spatial orientations of the two ring systems.

Prediction of Electronic Properties: Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbitals (NBO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com For this compound, the HOMO is expected to be localized on the electron-rich phenol ring and the nitrogen atoms.

LUMO: The LUMO is the lowest energy orbital that can accept electrons, representing the molecule's electrophilic character. youtube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. bohrium.com

A Molecular Electrostatic Potential (MEP) map is a visualization of the charge distribution within a molecule, which is invaluable for predicting how it will interact with other molecules. uni-muenchen.de The MEP map is color-coded to indicate different regions of electrostatic potential. wolfram.com

Negative Regions (Red to Yellow): These areas are electron-rich and represent sites susceptible to electrophilic attack. For this compound, the most negative potential is expected around the phenolic oxygen atom and, to a lesser extent, the nitrogen atoms of the piperazine ring. researchgate.netresearchgate.net

Positive Regions (Blue): These areas are electron-poor and are favorable for nucleophilic attack. The hydrogen atoms of the phenolic hydroxyl group and the N-H group are expected to be the most positive regions. researchgate.net

Prediction and Application of Acid Dissociation Constants (pKa) in Structure-Activity Correlation

The acid dissociation constant (pKa) is a critical physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug molecule. It determines the degree of ionization of a compound at a given pH, which in turn affects its solubility, permeability across biological membranes, and interaction with its target protein. For a molecule like this compound, which possesses both an acidic phenolic hydroxyl group and two basic nitrogen atoms within the piperazine ring, understanding its pKa values is essential for predicting its behavior in a biological system and for correlating its structure with its activity.

Predicting the pKa of this compound

Phenolic pKa:

Piperazine pKa:

Piperazine is a diamine with two pKa values corresponding to the protonation of its two nitrogen atoms. The pKa of piperazine's conjugate acid is approximately 9.73 for the first protonation (pKa1) and 5.35 for the second protonation (pKa2) uregina.ca. The introduction of a methyl group at the 2-position of the piperazine ring is expected to have a minor impact on these values. A study on the pKa values of various piperazines showed that 2-methylpiperazine (B152721) has a pKa1 of 9.51 and a pKa2 of 5.17 at 298 K uregina.ca. The methyl group, being weakly electron-donating, slightly decreases the basicity (lowers the pKa of the conjugate acid) compared to unsubstituted piperazine, which can be attributed to steric hindrance affecting the solvation of the protonated form uregina.castackexchange.com.

For this compound, the nitrogen atom at the 1-position (N1) is attached to the phenolic ring, while the nitrogen at the 4-position (N4) is secondary. The electronic environment of these two nitrogen atoms is different. The N1 nitrogen's basicity will be significantly reduced due to the electron-withdrawing effect of the aromatic ring. Conversely, the N4 nitrogen will be more basic.

Based on these considerations, the predicted pKa values for this compound are summarized in the table below. These are estimated values derived from the pKa of related compounds.

Ionizable GroupPredicted pKaRationale
Phenolic Hydroxyl~9.0 - 9.5The electron-withdrawing nature of the piperazinyl substituent is expected to lower the pKa of the phenolic hydroxyl group compared to phenol (pKa ≈ 9.99).
N4-H (Piperazine)~9.0 - 9.5The basicity of the secondary amine at the N4 position is expected to be similar to or slightly lower than that of 2-methylpiperazine (pKa ≈ 9.51) due to the distant electronic influence of the phenol group.
N1-H (Piperazine)~4.5 - 5.0The basicity of the nitrogen atom directly attached to the aromatic ring is significantly reduced due to the delocalization of its lone pair into the phenyl ring, making it comparable to the second pKa of 2-methylpiperazine (pKa ≈ 5.17).

Interactive Data Table of Predicted pKa Values

Application of pKa in Structure-Activity Correlation

The predicted pKa values of this compound are instrumental in understanding its potential structure-activity relationships (SAR). The ionization state of the molecule at physiological pH (typically around 7.4) will dictate how it interacts with its biological target.

At pH 7.4, the phenolic hydroxyl group (predicted pKa ~9.0-9.5) will be predominantly in its neutral, protonated form. The more basic nitrogen at N4 (predicted pKa ~9.0-9.5) will be significantly protonated, carrying a positive charge. The less basic nitrogen at N1 (predicted pKa ~4.5-5.0) will be largely in its neutral, unprotonated state. Therefore, at physiological pH, this compound is expected to exist primarily as a monocation.

This ionization profile has several implications for SAR:

Receptor Binding: The presence of a positive charge on the piperazine ring can be crucial for forming ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in the binding pocket of a target protein. The precise location and orientation of this charge, influenced by the methyl group, can affect binding affinity and selectivity.

Hydrogen Bonding: The neutral phenolic hydroxyl group can act as a hydrogen bond donor, while the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors. The ability to form these bonds is a key determinant of binding affinity. The pKa influences the strength and nature of these interactions.

Structure-activity relationship studies on related phenolic piperazine derivatives have shown that modifications to either the phenolic or the piperazine moiety can significantly alter biological activity. For instance, the nature and position of substituents on the phenyl ring can modulate the acidity of the phenol and the electronic properties of the whole molecule, thereby influencing target interaction nih.gov. Similarly, substitution on the piperazine ring can affect its basicity, conformation, and steric profile, all of which are critical for optimal binding researchgate.netrsc.org.

Chemical Reactivity and Mechanistic Pathways

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring in 4-(2-Methylpiperazin-1-yl)phenol is highly activated towards electrophilic aromatic substitution. This is due to the strong electron-donating effects of both the hydroxyl (-OH) group and the piperazin-1-yl substituent. Both groups are ortho-, para-directing, meaning they direct incoming electrophiles to the positions adjacent and opposite to them on the aromatic ring.

The hydroxyl group activates the ring through resonance, donating a lone pair of electrons from its oxygen atom to the aromatic system. The piperazin-1-yl group also activates the ring via the +I (positive inductive) effect of its alkyl portions and the +M (positive mesomeric or resonance) effect of the nitrogen atom attached to the ring.

Given that the para position is already occupied by the piperazin-1-yl group, electrophilic substitution is expected to occur predominantly at the ortho positions relative to the hydroxyl group (C2 and C6). The piperazine (B1678402) ring itself also directs to these same positions. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation will introduce substituents at the positions ortho to the hydroxyl group. The steric hindrance from the piperazine ring might slightly influence the regioselectivity between the two available ortho positions.

Oxidation and Reduction Mechanisms of the Phenol (B47542) Moiety to Quinone Structures

Phenols are susceptible to oxidation, and this compound is no exception. The phenol moiety can be oxidized to form quinone-type structures. This transformation involves the loss of electrons and protons from the hydroxyl group and the aromatic ring.

The oxidation can be initiated by various oxidizing agents, such as chromic acid or Fremy's salt, or through electrochemical methods. libretexts.org The process generally proceeds through the formation of a phenoxy radical intermediate. For 4-substituted phenols, oxidation typically leads to the formation of a para-benzoquinone derivative. libretexts.orgpearson.com

The mechanism involves the initial one-electron oxidation of the phenol to a phenoxy radical. This radical is resonance-stabilized. Further oxidation and rearrangement lead to the formation of a quinone. The presence of the electron-donating piperazine group at the para position facilitates this oxidation process. The resulting quinone can be subsequently reduced back to the hydroquinone (B1673460) form using reducing agents like sodium borohydride. libretexts.org The redox equilibrium between the phenol and quinone forms is often pH-dependent. libretexts.org

Nucleophilic Reactivity of the Piperazine Nitrogen Atoms

The piperazine ring in this compound contains two nitrogen atoms, both of which possess lone pairs of electrons and can act as nucleophiles. However, their reactivity is not identical.

N1 (Nitrogen attached to the phenol ring): This nitrogen is directly bonded to the aromatic ring. Its lone pair can participate in resonance with the aromatic system, which decreases its nucleophilicity.

N4 (Nitrogen of the methyl-substituted secondary amine): This nitrogen is part of a secondary amine and is more nucleophilic than N1. The methyl group is weakly electron-donating, slightly increasing its basicity and nucleophilicity.

Therefore, in reactions involving nucleophilic attack by the piperazine ring, the N4 nitrogen is the more reactive site. This is particularly relevant in reactions such as alkylation, acylation, and Michael additions. For instance, when reacting with an electrophile, the initial attack will preferentially occur at the N4 position.

The nucleophilicity of piperazine and its derivatives makes them effective nucleophiles in substitution reactions, for example, with highly activated substrates like pentafluoropyridine. researchgate.net

Reaction Mechanisms Governing the Formation of Derivative Compounds

The presence of both a nucleophilic amine and an activated phenolic ring allows this compound to participate in a variety of derivative-forming reactions.

Schiff Base Formation: Schiff bases, or imines, are formed through the condensation of a primary or secondary amine with an aldehyde or a ketone. iosrjournals.orgdergipark.org.tr While the N1 nitrogen of this compound is a secondary amine, its direct attachment to the aromatic ring makes it less reactive. The N4 nitrogen is also a secondary amine. However, Schiff base formation typically involves a primary amine. If a primary amine were present on the piperazine ring, it would readily react with carbonyl compounds. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. iosrjournals.orgwjpsonline.com This is followed by the acid- or base-catalyzed dehydration to yield the imine. iosrjournals.orgwjpsonline.com The rate-determining step is often the dehydration of the carbinolamine. wjpsonline.com

Mannich Additions: The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound (like a phenol), formaldehyde (B43269), and a primary or secondary amine. nih.govnih.gov this compound can act as the active hydrogen component. The reaction proceeds via the formation of an Eschenmoser's salt-like iminium ion from the reaction of formaldehyde and the secondary amine (the piperazine ring). The activated phenolic ring then acts as a nucleophile, attacking the iminium ion, typically at the ortho position to the hydroxyl group. This results in the aminomethylation of the phenol. nih.govajol.info

Medicinal Chemistry Principles and Structure Activity Relationship Sar Studies

Rational Design and Chemical Modification of the Scaffold for Molecular Targets

The 4-(2-methylpiperazin-1-yl)phenol scaffold has been a focal point for rational drug design, particularly in the development of ligands for G-protein coupled receptors (GPCRs) and other therapeutic targets. researchgate.net The inherent structural features of this scaffold, including a basic nitrogen atom, a chiral center, and an aromatic ring with a hydroxyl group, provide multiple points for chemical modification to modulate pharmacological activity, selectivity, and pharmacokinetic properties. nih.gov

A prominent example of the rational design approach involves the development of kappa opioid receptor (KOR) antagonists. nih.gov Starting with the core scaffold, researchers have synthesized libraries of analogues to explore the SAR. For instance, N-acylation of the piperazine (B1678402) nitrogen with various substituted benzoyl groups has been shown to significantly impact potency and selectivity. This strategy, often referred to as scaffold decoration, allows for the systematic exploration of the chemical space around the core structure to optimize interactions with the target receptor. mdpi.com

Another design strategy involves scaffold hopping, where the core structure is replaced with a bioisosteric equivalent to explore new chemical space while retaining key pharmacophoric features. mdpi.com While not directly modifying the this compound core, this approach highlights the importance of the spatial arrangement of functional groups inherent in this scaffold for receptor recognition.

The synthesis of these modified compounds often involves multi-step reaction sequences. A common synthetic route to analogues of this compound involves the coupling of the parent scaffold with various carboxylic acids or other electrophilic partners. nih.gov For example, the synthesis of novel fluorophores has been achieved through a scaffold-based Ugi four-component reaction, demonstrating the versatility of using a core structure to create a diverse library of functional molecules. nih.gov

The following table provides examples of how the this compound scaffold has been modified for different molecular targets.

TargetModification StrategyResulting Compound ClassReference
Kappa Opioid ReceptorN-acylation of piperazineN-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines nih.gov
Serotonin (B10506) Receptors (5-HT1A, 5-HT2A)Introduction of additional substituents on the piperazine ring1,2,4-trisubstituted piperazines nih.gov
AcetylcholinesteraseHybridization with pharmacophoric fragments of known inhibitors4-(N-acetylamino)phenol derived piperazine derivatives researchgate.net

Contribution of the Piperazine Ring to Ligand-Receptor Interactions and Pharmacophore Models

The piperazine ring is a critical component of the this compound scaffold, playing a pivotal role in ligand-receptor interactions. Its basic nitrogen atom can be protonated at physiological pH, allowing it to form ionic interactions or hydrogen bonds with acidic residues in the binding pockets of target receptors. This interaction is often a key anchor point for the ligand.

In the context of serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, the piperazine moiety is a well-established pharmacophoric element. nih.gov Molecular modeling studies have shown that the piperazine ring can engage in multiple interactions within the receptor binding site. The chair conformation of the piperazine ring also influences the spatial orientation of the substituents, which is crucial for optimal receptor fit. nih.gov

Pharmacophore models, which define the essential spatial arrangement of functional groups required for biological activity, frequently feature a basic nitrogen center corresponding to the piperazine ring. nih.gov These models are often generated from the crystal structures of ligand-receptor complexes or through computational analysis of a series of active compounds. nih.gov The piperazine ring, with its defined geometry and basic character, serves as a reliable pharmacophoric feature for virtual screening and the design of new ligands.

The introduction of a methyl group at the 2-position of the piperazine ring, as in this compound, introduces a chiral center. This stereochemical feature can have a profound impact on ligand-receptor interactions, as discussed in a later section.

Influence of the Phenolic Hydroxyl Group on Receptor Binding Affinity

The phenolic hydroxyl group is another crucial functional group within the this compound scaffold, significantly influencing receptor binding affinity and selectivity. This hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to form specific interactions with polar residues in the receptor's binding site. nih.gov

In many classes of pharmacologically active compounds, including opioid receptor ligands and aminergic G-protein coupled receptor ligands, a phenolic hydroxyl group is a common feature for high-affinity binding. nih.govnsf.gov For instance, in the case of kappa opioid receptor antagonists, the 3-hydroxyphenyl moiety is a key pharmacophoric element. nih.gov The position of the hydroxyl group on the phenyl ring is also critical; for example, moving it from the meta to the para or ortho position can dramatically alter binding affinity and functional activity.

The following table summarizes the key interactions of the phenolic hydroxyl group:

Interaction TypeDescription
Hydrogen Bond DonorThe hydroxyl hydrogen can be donated to an acceptor atom (e.g., oxygen or nitrogen) on a receptor residue.
Hydrogen Bond AcceptorThe lone pairs on the hydroxyl oxygen can accept a hydrogen from a donor group on a receptor residue.
Ionic InteractionThe partially ionized phenolate (B1203915) can interact with positively charged residues.
Pi-Pi StackingThe hydroxyl group can modulate the electron density of the phenyl ring, influencing its interaction with aromatic receptor residues.

Impact of Stereochemistry on Molecular Recognition and Binding Efficacy

The presence of a methyl group at the 2-position of the piperazine ring in this compound introduces a stereocenter, leading to the existence of (R)- and (S)-enantiomers. The stereochemistry at this position has been shown to have a significant impact on molecular recognition and binding efficacy for various receptors. nih.govnih.gov

For kappa opioid receptor antagonists, the stereochemistry of the methylpiperazine moiety is a critical determinant of both potency and selectivity. nih.gov In a study of N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines, it was found that the (S)-enantiomer of a particular analogue exhibited significantly higher affinity for the kappa opioid receptor compared to the (R)-enantiomer. nih.gov This stereoselectivity arises from the specific three-dimensional arrangement of the ligand within the binding pocket of the receptor. The methyl group can either fit into a specific hydrophobic pocket or cause a steric clash, depending on its orientation.

Similarly, in the context of serotonin receptor ligands, the introduction of a methyl group to create 1,2,4-trisubstituted piperazines led to differences in affinity for 5-HT1A and 5-HT2A receptors compared to their disubstituted counterparts. nih.gov Molecular dynamics simulations suggested that the presence of this third substituent can induce a stabilizing effect on the ligand-receptor complex, but the precise nature of this effect is dependent on the stereochemistry. nih.gov

This highlights the principle of chiral recognition in drug-receptor interactions, where the three-dimensional structure of the ligand must be complementary to the topology of the receptor's binding site for optimal interaction.

Quantitative Structure-Activity Relationships (QSAR) of Substituted Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. mdpi.com For analogues of this compound, QSAR models have been developed to correlate various physicochemical and structural properties with their observed biological responses. nih.govnih.gov

QSAR studies on substituted piperazine analogues have provided valuable insights into the effects of substitution patterns on their modulatory mechanisms. nih.govnih.gov By systematically varying substituents on the piperazine ring and the phenyl group, researchers can build models that predict the activity of new compounds.

For example, in a series of 1,2,4-trisubstituted piperazine derivatives targeting serotonin receptors, QSAR analysis revealed that the introduction of a methyl group at the 2-position influenced the affinity for 5-HT2A receptors more than for 5-HT1A receptors. nih.gov This suggests that the substitution pattern can be tuned to achieve selectivity between different receptor subtypes. The position and electronic nature of substituents on the phenyl ring have also been shown to be critical for activity. nih.gov

A key aspect of QSAR is the use of computational molecular descriptors to represent the chemical structure in a numerical format. nih.gov These descriptors can be broadly categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape). mdpi.com By correlating these descriptors with biological activity, QSAR models can provide a mechanistic understanding of ligand-receptor interactions. nih.gov

For instance, a QSAR model might reveal that a particular descriptor related to hydrophobicity is positively correlated with binding affinity. This would suggest that a hydrophobic pocket in the receptor's binding site plays a crucial role in ligand recognition. Similarly, descriptors related to electronic properties, such as partial charges or dipole moments, can shed light on the importance of electrostatic interactions. researchgate.net

The development of a statistically significant QSAR model requires a sufficiently large and diverse dataset of compounds with accurately measured biological activities. nih.govnih.gov These models can then be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. zsmu.edu.ua

Catalysis and Coordination Chemistry Applications

Synthesis and Characterization of Metal Complexes Utilizing 4-(2-Methylpiperazin-1-yl)phenol Derivatives as Ligands

The synthesis of metal complexes with ligands derived from this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The piperazine (B1678402) and phenol (B47542) moieties provide multiple coordination sites, allowing for the formation of stable complexes with a variety of transition metals. rsc.orgresearchgate.net The synthesis and characterization of these complexes are fundamental steps in understanding their potential catalytic applications.

A notable example involves the synthesis of copper(II) complexes with piperazine-derived tetradentate ligands. researchgate.net These complexes are prepared by reacting the ligand with a copper(II) salt, resulting in coordination compounds where the metal center is bound to the nitrogen atoms of the piperazine ring and other coordinating groups within the ligand. researchgate.net The resulting complexes can be characterized by a suite of analytical techniques to elucidate their structural and electronic properties.

Characterization Techniques:

Infrared (IR) Spectroscopy: Used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the functional groups, such as the N-H and C-N bonds of the piperazine ring and the O-H or C-O bond of the phenol group.

UV-Vis Spectroscopy: Provides information about the electronic transitions within the complex, which can help to determine the coordination geometry around the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While often used for the characterization of the free ligand, it can also provide insights into the structure of diamagnetic metal complexes in solution. nih.gov

Mass Spectrometry: Confirms the molecular weight of the synthesized complexes.

The table below summarizes the types of metal complexes formed with related piperazine-phenol type ligands and the techniques used for their characterization.

Ligand TypeMetal Ion(s)Characterization MethodsReference
Piperazine-derived tetradentate ligandsCopper(II)IR, UV-Vis, X-ray Crystallography researchgate.net
Piperazine-containing macrocyclesCopper(II), Zinc(II)NMR, X-ray Crystallography, Mass Spectrometry nih.govnih.gov
General Piperazine-based LigandsVarious Transition MetalsIR, NMR, UV-Vis, X-ray Crystallography rsc.orgresearchgate.net

Investigation of Biomimetic Catalytic Activities of Metal-Ligand Systems

A significant area of interest is the use of metal complexes of this compound derivatives as biomimetic catalysts. These complexes can mimic the function of metalloenzymes involved in a range of biological processes. The combination of the piperazine and phenol functionalities can create a coordination environment around the metal ion that resembles the active sites of enzymes like tyrosinase or catechol oxidase, which are involved in oxidation reactions.

For instance, copper complexes of piperazine-derived ligands have been investigated for their ability to catalyze the oxidative C-C coupling of phenols. researchgate.net This reaction is relevant to the synthesis of complex organic molecules and mimics the activity of certain phenol-oxidizing enzymes. The catalytic efficiency of these complexes is often evaluated by monitoring the reaction progress using techniques like UV-Vis spectroscopy or gas chromatography.

The table below presents research findings on the biomimetic catalytic activities of related metal-ligand systems.

Metal Complex SystemCatalytic ReactionKey FindingsReference
Copper(II) complexes of piperazine-derived tetradentate ligandsOxidative C-C coupling of phenolsEfficient catalysis of phenol coupling, providing a model for phenol-oxidizing enzymes. researchgate.net
General Piperazine-based Metal ComplexesVarious (e.g., oxidation, reduction)The piperazine scaffold is a key component in designing catalysts for a range of organic transformations. rsc.orgresearchgate.net

Mechanistic Insights into the Role of Piperazine and Phenol Ligand Components in Catalytic Processes

Understanding the mechanism by which these catalysts operate is crucial for their further development. The piperazine and phenol components of the ligand play distinct yet cooperative roles in the catalytic cycle.

The phenol group can act as a binding site for the substrate through hydrogen bonding or, upon deprotonation, can coordinate directly to the metal center as a phenolate (B1203915). This interaction can activate the substrate for subsequent reaction. In oxidative catalysis, the phenol moiety of the ligand itself can also be subject to oxidation, which can be a key step in the catalytic cycle or a deactivation pathway, depending on the system.

The piperazine ring primarily serves to stabilize the metal center and influence its electronic properties. The nitrogen atoms of the piperazine are strong donors, which can affect the redox potential of the metal ion, making it more or less susceptible to changes in oxidation state during the catalytic process. The steric bulk of the piperazine and any substituents, such as the methyl group in this compound, can also create a specific microenvironment around the metal center, influencing substrate selectivity. researchgate.net

In the case of copper-catalyzed phenol oxidation, a proposed mechanism involves the formation of a copper-phenolate intermediate. researchgate.net The piperazine part of the ligand helps to maintain the stability of the copper center in the necessary oxidation state for the catalytic turnover. The reaction may proceed through a radical mechanism, where the phenol substrate is oxidized to a phenoxyl radical, which then undergoes coupling. The specific geometry enforced by the ligand, a direct consequence of the piperazine and other coordinating groups, is critical in directing the outcome of the reaction. researchgate.net

Advanced Analytical Methodologies for Research and Development

High-Performance Chromatographic Techniques for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the isolation and purity evaluation of pharmaceutical compounds and research chemicals like 4-(2-Methylpiperazin-1-yl)phenol. amazonaws.comresearchgate.net Its high resolution and sensitivity make it ideal for separating the target compound from impurities, starting materials, and by-products.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for moderately polar compounds such as this phenol (B47542) derivative. In this method, the compound is separated based on its hydrophobic interactions with a nonpolar stationary phase. A validated RP-HPLC method allows for the precise quantification of the compound and its impurities. nih.gov The method's selectivity, precision, linearity, and limits of detection (LOD) and quantification (LOQ) are typically established during validation. nih.govresearchgate.net

For purity assessment, the area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. Preparative HPLC, which uses larger columns and higher flow rates, can be employed to isolate the pure compound from a reaction mixture for use as a reference standard or for further studies. sielc.com

A typical HPLC method for the analysis of a piperazine-containing phenol would involve the following conditions:

ParameterTypical ConditionsPurpose
Stationary Phase Octadecyl (C18) or Octyl (C8) silicaProvides a nonpolar surface for hydrophobic interactions.
Mobile Phase A gradient or isocratic mixture of Acetonitrile or Methanol and WaterElutes compounds from the column based on polarity.
Mobile Phase Modifier Formic acid, trifluoroacetic acid (TFA), or a phosphate (B84403) buffer (e.g., pH 2-3)Improves peak shape and resolution by protonating the piperazine (B1678402) nitrogens and suppressing silanol (B1196071) activity. sielc.comresearchgate.net
Flow Rate 0.5 - 1.5 mL/min for analytical scaleControls the speed of the separation.
Column Temperature 25 - 40 °CEnsures reproducible retention times by maintaining a constant viscosity and separation kinetics. semanticscholar.org
Detection UV Spectrophotometry (e.g., at 225, 256, or 285 nm)Detects the aromatic phenol ring. nih.gov A Photo Diode Array (PDA) detector can be used to acquire full UV spectra for peak purity analysis.
Internal Standard A structurally similar, stable compound (e.g., phenacetin)Used for accurate quantification by correcting for variations in injection volume. nih.gov

Hyphenated Analytical Techniques for Comprehensive Characterization (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and characterization of chemical compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This technique is highly effective for analyzing piperazine derivatives. semanticscholar.org After separation on an LC column, the eluent is directed to the MS source. Electrospray Ionization (ESI) is a common ionization technique for such compounds, typically operated in positive ion mode to protonate the basic nitrogen atoms of the piperazine ring, yielding a strong signal for the molecular ion ([M+H]⁺).

The mass spectrometer provides two critical pieces of information:

Molecular Weight: The mass-to-charge ratio (m/z) of the parent ion confirms the molecular weight of the compound.

Structural Information: By inducing fragmentation of the parent ion (e.g., in MS/MS), a unique fragmentation pattern is generated, which acts as a fingerprint for the molecule and helps to elucidate its structure. semanticscholar.orgnih.gov

The use of high-resolution mass spectrometry (e.g., Time-of-Flight, TOF) allows for the determination of the exact mass and elemental composition, further confirming the compound's identity. nih.gov

IonExpected m/zDescription
[M+H]⁺ 193.13The protonated molecular ion of this compound (C₁₁H₁₆N₂O).
Fragment 1 135.08Loss of the methylpiperazine side chain fragment (C₄H₉N) from the parent ion.
Fragment 2 99.10The protonated 2-methylpiperazine (B152721) fragment resulting from cleavage of the C-N bond at the phenyl ring.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful hyphenated technique used for the separation and identification of volatile and thermally stable compounds. cmbr-journal.com The method combines a gas chromatograph for separation with a mass spectrometer for detection. cmbr-journal.com While highly polar compounds like phenols can be challenging to analyze directly due to poor volatility and peak tailing, this can be overcome by chemical derivatization. Converting the polar -OH and -NH groups into less polar ethers or silyl (B83357) ethers increases volatility and improves chromatographic performance.

In GC-MS analysis, identification is based on a combination of the compound's retention time in the GC column and its mass spectrum. The mass spectra generated by electron ionization (EI) are highly reproducible and can be compared against extensive spectral libraries for confident identification. nih.gov

Specialized Spectroscopic Methods for In-Depth Structural Research

Spectroscopic methods provide detailed information about the molecular structure of this compound by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide a wealth of structural information.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin splitting. The spectrum of this compound would show distinct signals for the phenolic OH, the aromatic protons, the protons on the piperazine ring, and the methyl group protons.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shift of each carbon indicates its electronic environment (e.g., aromatic, aliphatic, attached to an electronegative atom).

Predicted ¹H NMR DataPredicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
~ 9.0 - 10.0Phenolic OH (singlet, broad)~ 150 - 155C-OH (Aromatic)
~ 6.7 - 6.9Aromatic protons (multiplet, 4H)~ 140 - 145C-N (Aromatic)
~ 2.8 - 3.5Piperazine ring protons (multiplet, 7H)~ 115 - 120Aromatic CH
~ 1.1 - 1.3Methyl protons (-CH₃) (doublet, 3H)~ 45 - 60Piperazine ring carbons
~ 15 - 20Methyl carbon (-CH₃)

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. rsc.orgnih.gov

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds (stretching, bending). It is an excellent tool for identifying the functional groups present in a molecule. rsc.org The IR spectrum of this compound would be characterized by specific absorption bands. docbrown.info

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600 - 3200 (broad)O-H stretchPhenol
3100 - 3000C-H stretchAromatic ring
2980 - 2800C-H stretchAliphatic (piperazine ring, methyl group)
~ 2850N-H stretchPiperazine (secondary amine)
1600 & 1500C=C stretchAromatic ring
1260 - 1180C-O stretchPhenol
1200 - 1020C-N stretchAryl-amine

Note: The presence of a broad O-H stretching band is a highly characteristic feature for phenols, resulting from intermolecular hydrogen bonding. docbrown.infolibretexts.org

Prospective Research Directions and Emerging Applications

Development of Novel and Efficient Synthetic Routes for the Core Structure and its Derivatives

The synthesis of 4-(2-Methylpiperazin-1-yl)phenol and its derivatives is foundational to its application. While classical methods exist, current research focuses on improving efficiency, cost-effectiveness, and environmental footprint.

One established approach for creating related structures involves the multi-step synthesis starting from precursors like (2S)-3-(2-methylpiperazine-1-yl)phenol. This can involve coupling reactions with various acids using reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or HBTU, followed by reduction steps. nih.gov Another common strategy is the nucleophilic substitution reaction, where a suitable piperazine (B1678402) derivative displaces a leaving group on an aromatic ring. For instance, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was synthesized via the reaction of 1-methylpiperazine (B117243) with a 2-bromo-pyridine analogue. mdpi.com

Modern synthetic efforts are geared towards "green chemistry" principles. A two-step green synthesis for the related compound 1-Methylpiperazine involves an initial aminolysis reaction followed by hydrogenation using a Raney nickel catalyst. chemicalbook.com This method boasts high conversion (98.34%) and selectivity (96.72%), minimizing by-products and utilizing cost-effective materials. chemicalbook.com Similar principles can be applied to the synthesis of the title compound.

Furthermore, improved processes for derivatives, such as 4-(4-(4-aminophenyl)piperazin-1-yl)phenol, have been developed. This includes the initial synthesis of 4-(piperazin-1-yl)phenol from 4-aminophenol (B1666318) and bis(2-chloroethyl)amine (B1207034) hydrochloride, followed by coupling with p-nitro-chlorobenzene and subsequent reduction of the nitro group. tdcommons.org The synthesis of various piperazine-containing drugs often employs strategies like nucleophilic aromatic substitution (SNAr) on heterocyclic rings, reductive amination, and N-alkylation, which can be adapted for novel derivatives of this compound. mdpi.com

Table 1: Comparison of Synthetic Strategies for Piperazine Derivatives

Synthetic StrategyKey Reagents/ConditionsTypical ApplicationKey Features
Coupling & Reduction BOP, HBTU, BH₃•THFSynthesis of specific amides and aminesMulti-step; good for complex analogues nih.gov
Nucleophilic Substitution 1-Methylpiperazine, THF (reflux)Attaching piperazine to electrophilic ringsGood yield (e.g., 80%); straightforward mdpi.com
Green Synthesis Raney Nickel, High Pressure/TempIndustrial production of piperazine precursorsHigh efficiency and selectivity; eco-friendly chemicalbook.com
SNAr Reactions N-methylpiperazine, Pyridine derivativesSynthesis of heteroaromatic piperazinesOften quantitative yields mdpi.com

Integration of Advanced Computational Modeling for Predictive Compound Design and Optimization

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel compounds based on the this compound scaffold. In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) are pivotal in this area.

QSAR studies on piperazine derivatives have successfully identified key molecular descriptors that correlate with biological activity. mdpi.com For instance, in the design of mTORC1 inhibitors, descriptors such as the lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index (ω), molar refractivity (MR), and topological polar surface area (PSA) were found to be significant. mdpi.com These models allow for the virtual screening of large libraries of potential derivatives to prioritize candidates with the highest predicted activity.

Molecular docking is another crucial tool, used to predict the binding modes of ligands within the active sites of biological targets. This has been applied to design phenylpiperazine derivatives as anticancer agents by simulating their interaction with targets like the epidermal growth factor receptor (EGFR) and the DNA-topoisomerase II complex. researchgate.netnih.gov Such studies provide insights into the specific interactions—like hydrogen bonds and hydrophobic contacts—that drive binding, guiding the rational design of more potent and selective analogs. nih.gov Dynamic simulations, such as Monte Carlo methods, can further elucidate the conformational flexibility of these molecules within binding pockets. imc.ac.at

Table 2: Key Computational Techniques in Piperazine Derivative Design

Computational MethodPurposeKey OutputsExample Application
QSAR Predict biological activity from chemical structurePredictive models, key molecular descriptorsDesigning mTORC1 inhibitors mdpi.com
Molecular Docking Predict binding mode and affinity to a targetBinding pose, interaction analysis, scoringDesigning Topoisomerase II inhibitors nih.gov
DFT Calculate electronic and structural propertiesELUMO, EHOMO, electrophilicity indexCharacterizing piperazine derivatives mdpi.com
ADME Prediction Estimate pharmacokinetic propertiesAbsorption, Distribution, Metabolism, ExcretionPre-screening for drug-likeness mdpi.com

Synthesis of Derivatized Analogs for Probing Specific Biological Pathways and Molecular Mechanisms

The this compound core is an excellent starting point for creating chemical probes to investigate biological systems. By systematically modifying its structure, researchers can develop analogs that target specific enzymes, receptors, or pathways with high selectivity.

A prominent example is the synthesis of analogs of (2S)-3-(2-methylpiperazine-1-yl)phenol to create selective kappa opioid receptor (KOR) antagonists. nih.gov These compounds were designed to explore the pharmacology of the KOR system, which is implicated in mood disorders and addiction. nih.gov Similarly, by incorporating the methylpiperazine moiety into phenyl benzamide (B126) and phenyl methanone (B1245722) structures, new derivatives have been synthesized and evaluated for anticancer activity, with evidence suggesting they may act via inhibition of the EGFR signaling pathway. researchgate.net

The versatility of the scaffold is further demonstrated in the development of:

Topoisomerase II inhibitors: Phenylpiperazine derivatives of 1,2-benzothiazine have been rationally designed and shown to possess cytotoxic activity against cancer cells, with molecular docking suggesting they bind to the DNA-Topo II complex. nih.gov

Multidrug Resistance (MDR) Reversers: N,N-bis(arylalkyl)piperazine derivatives have been designed to inhibit the P-glycoprotein (P-gp) efflux pump, a key mechanism of MDR in cancer. nih.gov

Acetyl-CoA Carboxylase (ACC) Inhibitors: 4-phenoxy-phenyl isoxazoles incorporating a piperazine-like functionality have been synthesized as potential treatments for cancer and metabolic diseases. nih.gov

These examples underscore a key research direction: using the this compound structure as a template to build highly specific molecular tools for dissecting complex biological processes.

Exploration of Supramolecular Assembly and Host-Guest Chemistry with the Compound

The phenol (B47542) and piperazine groups within this compound make it an excellent candidate for studies in supramolecular chemistry. These functional groups can participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, to form well-ordered assemblies.

Studies on closely related 4-(methoxyphenyl)piperazinium salts demonstrate their ability to form complex supramolecular structures. nih.gov Through a combination of N-H···O and C-H···O hydrogen bonds, these molecules can self-assemble into architectures like centrosymmetric four-ion aggregates and extended one-dimensional ribbons. nih.gov Similarly, 1-aroyl-4-(4-methoxyphenyl)piperazines form different patterns, including sheets held together by C-H···π(arene) hydrogen bonds. nih.gov

The field of host-guest chemistry offers further opportunities. The phenolic portion of the molecule can act as a guest, forming inclusion complexes with macrocyclic hosts like cyclodextrins and calixarenes. imc.ac.atnih.govresearchgate.net Conversely, the piperazine nitrogen atoms can be protonated, allowing the entire molecule to act as a guest for anionic hosts or cucurbiturils, which are known to encapsulate cationic species. nih.gov The complexation of guest molecules within a host can alter their physical properties, such as solubility, and is a key principle in drug delivery and sensing technologies. nih.govnih.gov This area of research could lead to the development of novel materials and delivery systems based on the self-assembly properties of this compound and its derivatives.

Investigation of Catalytic Systems Beyond Biomimetic Applications

While many piperazine-containing complexes are studied for their ability to mimic biological enzymes, there is growing interest in their use in non-biomimetic catalytic systems for organic synthesis. The nitrogen and oxygen atoms of the this compound scaffold can act as ligands, coordinating with transition metals to create efficient and versatile catalysts.

A significant example is the use of a 2-((4-arylpiperazin-1-yl)methyl)phenol ligand to create an N,N,O-tridentate palladium(II) complex. rsc.orgresearchgate.net This complex has proven to be a highly efficient catalyst for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. rsc.orgresearchgate.net The catalyst is effective in very low loadings (0.01–0.05 mol%) and demonstrates a broad substrate scope, including deactivated aryl bromides and chlorides. rsc.org The piperazinyl-phenol ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.

Future research could expand on this by exploring:

Different Metal Centers: Incorporating other transition metals (e.g., copper, cobalt, rhodium) to catalyze a wider range of organic transformations, such as C-H activation, cycloadditions, or asymmetric synthesis. mdpi.comrsc.org

Ligand Modification: Tuning the electronic and steric properties of the phenol and piperazine rings to optimize catalytic activity and selectivity for specific reactions.

Immobilization: Anchoring the catalytic complex to a solid support to create heterogeneous catalysts that are easily recoverable and reusable, enhancing their industrial applicability. mdpi.com

These investigations could establish this compound-based ligands as a valuable class of tools for synthetic organic chemistry.

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for 4-(2-Methylpiperazin-1-yl)phenol, and how are intermediates characterized? A: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a piperazine ring may be introduced to a phenolic core using reagents like 2-methylpiperazine under reflux conditions in ethanol or DMF. Key intermediates are purified via column chromatography and characterized using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). Melting points (e.g., 153–154°C) and Rf_f values (e.g., 0.41 in ethyl acetate/hexane) are critical for validating purity .

Advanced Structural Elucidation

Q: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound derivatives? A: Single-crystal X-ray diffraction using SHELXL or SHELXTL software can determine bond angles (e.g., 118.30° for C–C–C) and torsional parameters. For example, studies on analogous piperazine-phenol compounds reveal planar aromatic rings and chair conformations in piperazine moieties, validated via Crystallography Information Files (CIFs) .

Biological Activity Profiling

Q: What methodologies are used to assess the compound’s bioactivity in cancer or neuropharmacology research? A: In vitro assays include:

  • Enzyme inhibition: Dose-response curves (IC50_{50}) using fluorogenic substrates.
  • Cell viability: MTT assays (e.g., IC50_{50} = 10–50 µM in cancer cell lines).
  • Receptor binding: Radioligand displacement assays (e.g., σ-receptors).
    Data interpretation requires normalization to controls and statistical validation (e.g., ANOVA) .

Structure-Activity Relationship (SAR) Studies

Q: How do substituents on the phenol ring influence bioactivity? A: Systematic SAR involves synthesizing derivatives (e.g., bromo-, methoxy-, or fluorophenyl analogs) and comparing bioactivity. For example:

  • Electron-withdrawing groups (e.g., -Br) enhance receptor affinity by 2–3 fold.
  • Methoxy groups improve solubility but reduce metabolic stability.
    Quantitative SAR (QSAR) models using Hammett constants or logP values predict activity trends .

Computational Modeling

Q: Which computational tools predict binding modes with biological targets? A: Molecular docking (AutoDock Vina) and dynamics simulations (GROMACS) model interactions with proteins (e.g., kinase domains). Key parameters include:

  • Binding energy: ΔG < −8 kcal/mol suggests strong affinity.
  • Hydrogen bonds: Interactions with catalytic residues (e.g., Asp86 in PKA).
    Docking results are validated via mutagenesis or isothermal titration calorimetry (ITC) .

Stability and Degradation Pathways

Q: How can oxidative degradation pathways be mitigated during formulation? A: Accelerated stability studies (40°C/75% RH) identify degradation products via LC-MS. Common issues:

  • Autoxidation: Add antioxidants (e.g., 0.1% BHT).
  • Hydrolysis: Use lyophilized forms or buffered solutions (pH 6–7).
    Degradation kinetics follow first-order models (t1/2_{1/2} > 6 months recommended) .

Analytical Method Development

Q: What HPLC conditions separate this compound from byproducts? A: Use a C18 column (5 µm, 250 × 4.6 mm) with:

  • Mobile phase: 60:40 acetonitrile/0.1% trifluoroacetic acid.
  • Flow rate: 1.0 mL/min.
  • Detection: UV at 254 nm. Retention times (~8.2 min) and peak symmetry (As < 1.5) ensure reproducibility .

Regioselectivity Challenges

Q: How is regioselectivity achieved during piperazine substitution on the phenol ring? A: Ortho/para-directing effects are controlled via:

  • Protecting groups: Acetylation of -OH directs substitution to para positions.
  • Catalysts: CuI/1,10-phenanthroline enhances cross-coupling yields (>80%).
    Regiochemistry is confirmed via NOESY NMR or X-ray .

Toxicity and Safety Profiling

Q: What preclinical assays evaluate the compound’s toxicity? A: Key assays include:

  • Acute toxicity: LD50_{50} in rodents (OECD 423).
  • Genotoxicity: Ames test (TA98 strain ± S9).
  • hERG inhibition: Patch-clamp assays (IC50_{50} > 10 µM desired).
    MSDS guidelines recommend PPE (gloves, goggles) during handling .

Synergistic Effects with Chemotherapeutics

Q: How is synergy with anticancer drugs quantified experimentally? A: Combination index (CI) via Chou-Talalay method:

  • CI < 1: Synergy (e.g., with doxorubicin in MCF-7 cells).
  • Dose reduction index (DRI): Quantifies dose lowering without efficacy loss.
    Mechanistic studies (e.g., apoptosis via flow cytometry) validate synergy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.